molecular formula C11H13NO4 B13905450 Dimethyl 4-ethylpyridine-2,6-dicarboxylate

Dimethyl 4-ethylpyridine-2,6-dicarboxylate

Cat. No.: B13905450
M. Wt: 223.22 g/mol
InChI Key: FJXUQXGZPUYBPA-UHFFFAOYSA-N
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Description

Dimethyl 4-ethylpyridine-2,6-dicarboxylate is a chemical compound belonging to the pyridine family. It is characterized by the presence of two ester groups attached to the 2nd and 6th positions of the pyridine ring, with an ethyl group at the 4th position. This compound is known for its versatile applications in organic synthesis and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-ethylpyridine-2,6-dicarboxylate typically involves the esterification of 4-ethylpyridine-2,6-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is continuously stirred and heated to maintain the desired reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-ethylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 4-ethylpyridine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 4-ethylpyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-ethylpyridine-2,6-dicarboxylate is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

dimethyl 4-ethylpyridine-2,6-dicarboxylate

InChI

InChI=1S/C11H13NO4/c1-4-7-5-8(10(13)15-2)12-9(6-7)11(14)16-3/h5-6H,4H2,1-3H3

InChI Key

FJXUQXGZPUYBPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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